N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-linked 2,3-dihydro-1,4-benzodioxin group. The benzamide group facilitates hydrogen bonding, a critical feature for target engagement in pharmacological contexts.
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(21-14-6-7-16-17(10-14)27-9-8-26-16)11-15-12-28-20(22-15)23-19(25)13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZURZVGYWWMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the process, which would involve optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzodioxin and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated derivatives and alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is . The compound features a benzamide core substituted with a thiazole ring and a dihydrobenzodioxin moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxin have shown inhibition of cell proliferation in various cancer cell lines. A notable study demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Research has shown that compounds with similar structures possess activity against a range of bacteria and fungi. In particular, derivatives of this compound have been tested against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzodioxin derivatives. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Lead Compound Identification
This compound serves as a lead compound for the development of novel therapeutics targeting cancer and infectious diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of thiazole derivatives on breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective treatment option .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial resistance, derivatives of the compound were synthesized and tested against MRSA (Methicillin-resistant Staphylococcus aureus). The results showed significant inhibition at low concentrations, suggesting a viable alternative to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide with structurally or functionally related compounds, emphasizing molecular features, synthetic routes, and biological activities.
Structural and Functional Insights
Core Heterocycle Variation: The thiazole core in the target compound contrasts with imidazole in D4476 and thiazolidinone in . Thiazoles generally exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation. Benzodioxin Substitution: All compounds share the benzodioxin group, which enhances π-π stacking with aromatic residues in biological targets. However, its placement (e.g., carbamoyl-linked in the target compound vs. direct attachment in BA90662 ) alters steric and electronic profiles.
The target compound’s thiazole-benzamide scaffold may offer similar immunomodulatory effects but with distinct pharmacokinetics. Sulfonamido and Chloropyridine groups in suggest possible protease or kinase inhibition, whereas the target compound’s carbamoyl-thiazole design may favor interactions with cysteine-rich domains.
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling a benzodioxin-carbamoyl intermediate with a thiazole precursor, similar to the use of carbodiimide-mediated amidation in .
- BA90662’s benzofuran-thiazole fusion and D4476’s imidazole-pyridine system demonstrate divergent strategies for optimizing bioactivity through heterocyclic diversity.
Key Research Findings
- Electron-Withdrawing Effects : The thiazole ring’s electron-deficient nature may enhance binding to electrophilic targets (e.g., kinases) compared to electron-rich imidazoles .
- Solubility and Bioavailability : Benzodioxin derivatives often exhibit moderate aqueous solubility (logP ~2–4), but the thiazole-benzamide combination in the target compound could improve membrane permeability over bulkier analogs like BA90662 .
- Toxicity Profiles: Thiazolidinones ( ) are associated with hepatotoxicity risks, whereas thiazole-based compounds (target) may offer safer metabolic pathways.
Biological Activity
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups including a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety. Its diverse structural components suggest a range of possible interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxin Ring : This is achieved by reacting catechol with ethylene glycol under acidic conditions to produce 2,3-dihydro-1,4-benzodioxin.
- Thiazole Ring Formation : The thiazole ring can be synthesized via reactions between thioamides and α-haloketones under basic conditions.
- Coupling Reactions : The benzodioxin and thiazole intermediates are coupled through carbamoylation reactions using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably:
- Molecular Targets : It has been shown to interact with enzymes such as cholinesterases and lipoxygenases.
- Pathways Involved : The compound may inhibit enzyme activity, leading to disruptions in cellular processes that could have therapeutic implications for diseases like Alzheimer's and cancer.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits potential antibacterial and antifungal properties. Studies have shown that derivatives of benzamides can inhibit various microbial strains, suggesting that this compound may similarly possess these properties .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Anticancer Activity : A study demonstrated that benzamide derivatives inhibited cell proliferation in various cancer cell lines by downregulating dihydrofolate reductase (DHFR), suggesting a mechanism for potential anticancer activity .
- Neuroprotective Effects : Another investigation found that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Q. What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves sequential functionalization of the thiazole and benzodioxin moieties. Key steps include:
- Amide bond formation : Coupling the carbamoyl-methyl-thiazole intermediate with the benzodioxin-6-yl group using reagents like benzoyl chloride or hydroxylamine derivatives under basic conditions (e.g., triethylamine) .
- Solvent and temperature control : Reflux in inert atmospheres (e.g., acetonitrile or DMF) ensures stability of reactive intermediates. Microwave-assisted synthesis may improve efficiency .
- Purification : Column chromatography or recrystallization is recommended post-synthesis. Optimizing solvent polarity (e.g., ethyl acetate/hexane gradients) enhances separation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify regiochemistry of the thiazole ring and benzamide substitution patterns. Aromatic protons in the benzodioxin moiety typically appear as doublets (δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ at m/z 425.12) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction pathways, such as the energy barriers for amide bond formation or thiazole cyclization. Software like Gaussian or ORCA models transition states .
- Machine learning (ML) : Training ML models on reaction databases (e.g., PubChem or Reaxys) identifies optimal catalysts or solvents for specific transformations (e.g., Suzuki couplings for benzamide modifications) .
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) to rule out variability .
- Metabolic stability testing : Use liver microsome assays (human/rodent) to determine if discrepancies arise from differential metabolite formation .
- Structural analogs : Synthesize derivatives with modified benzodioxin or thiazole groups to isolate pharmacophoric elements responsible for activity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Enhances reproducibility of exothermic steps (e.g., carbamoyl group introduction) by improving heat and mass transfer .
- Automated purification : Flash chromatography systems with inline UV detection reduce manual intervention and improve yield consistency .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, solvent ratio) while minimizing resource use .
Methodological Considerations
Q. What protocols ensure reliable characterization of reactive intermediates during synthesis?
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thioacetamide intermediates at ~1650 cm) .
- Low-temperature quenching : For unstable intermediates, employ cold traps (-78°C) and rapid filtration to isolate reactive species .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light exposure testing : Conduct ICH Q1B photostability studies using controlled UV/visible light chambers to assess photosensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
